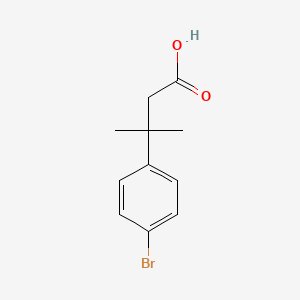

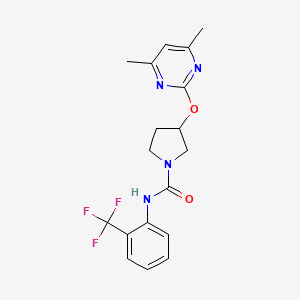

![molecular formula C15H13N3O2S B2405834 N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide CAS No. 1465410-11-0](/img/structure/B2405834.png)

N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide” is a novel heterocyclic amide derivative . It is obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .

Synthesis Analysis

The synthesis of this compound involves a two-step process. In the first step, 2-(thiophen-2-yl)acetic acid is activated by converting it into 2-(thiophen-2-yl)acetyl chloride. In the second step, this activated acid is reacted with 2-aminothiophene-3-carbonitrile .Molecular Structure Analysis

The compound has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis

The compound is a derivative of cyanoacetamide, which is a privileged structure and an important precursor for heterocyclic synthesis . Cyanoacetamide derivatives are extensively used as reactants to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The compound forms dark reddish brown crystals . More specific physical and chemical properties such as melting point, solubility, and stability are not mentioned in the sources.Wissenschaftliche Forschungsanwendungen

Colorimetric Sensing of Fluoride Anions

A study by Younes et al. (2020) explored N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for their solid-state properties and interactions in solution, leading to the development of a compound with significant color transition in response to fluoride anions. This discovery has implications for the development of naked-eye detection tools for fluoride in solutions, showcasing the potential of similar benzamide derivatives in sensor technology (Younes et al., 2020).

Targeted Drug Delivery for Melanoma

Wolf et al. (2004) investigated radioiodinated N-(2-(diethylamino)ethyl)benzamides, revealing their selective uptake by melanotic melanoma cells. This study suggests the utility of benzamide derivatives in targeted drug delivery systems, especially for melanoma treatment, indicating a broader application of benzamide compounds in pharmaceutical research (Wolf et al., 2004).

Histone Deacetylase Inhibition for Cancer Therapy

The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) by Zhou et al. (2008) as a histone deacetylase (HDAC) inhibitor highlights the potential of benzamide derivatives in cancer therapy. MGCD0103 shows promise in blocking cancer cell proliferation and inducing apoptosis, underscoring the therapeutic applications of benzamide derivatives in oncology (Zhou et al., 2008).

Synthesis and Chemical Analysis

El‐Faham et al. (2013) demonstrated the synthesis of α-ketoamide derivatives using benzamide compounds, showcasing the versatility of benzamide derivatives in chemical synthesis and the potential for creating novel compounds with various applications, including drug development and material science (El‐Faham et al., 2013).

Antibacterial and Antifungal Activities

Research on thiophene-3-carboxamide derivatives by Vasu et al. (2003) revealed antibacterial and antifungal activities, suggesting the potential of benzamide derivatives in developing new antibiotics and antibacterial drugs (Vasu et al., 2003).

Wirkmechanismus

Target of Action

It’s known that the compound interacts with lipophilic amino acids such as leu4607, ile406, ala410 .

Mode of Action

The compound’s mode of action involves a 1,3-dinucleophilic attack by active methylene reagents on the acetamido 1,3-bielectrophilic moiety . This interaction results in changes at the molecular level, leading to the formation of biologically active heterocyclic compounds .

Biochemical Pathways

The compound is part of the cyanoacetamide-N-derivatives class, which are important precursors for heterocyclic synthesis . They participate in various condensation and substitution reactions . The compound’s involvement in these biochemical pathways leads to the formation of a variety of heterocyclic compounds .

Result of Action

It’s known that many derivatives of cyanoacetamide, the class to which this compound belongs, have diverse biological activities .

Eigenschaften

IUPAC Name |

N-[2-[[cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c16-8-13(12-6-7-21-10-12)18-14(19)9-17-15(20)11-4-2-1-3-5-11/h1-7,10,13H,9H2,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBHQDIXNNEBLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC(C#N)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

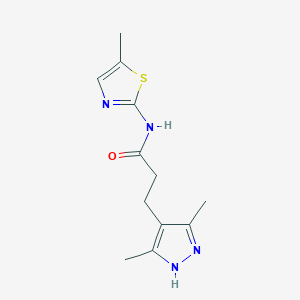

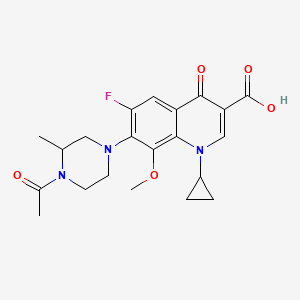

![7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2405751.png)

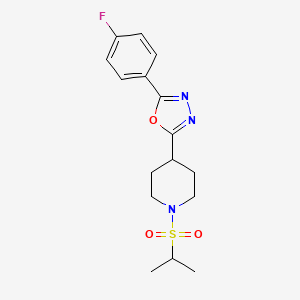

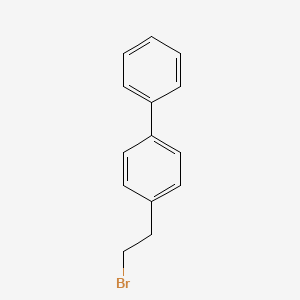

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2405752.png)

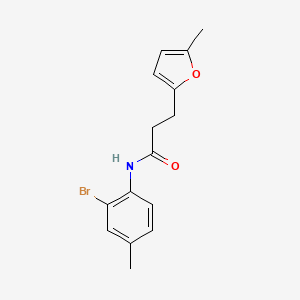

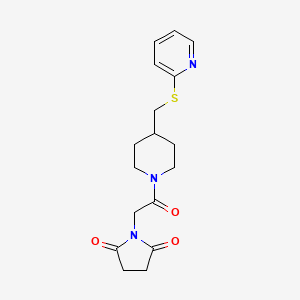

![3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2405761.png)

![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405767.png)

![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2405769.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2405774.png)